Edoxaban

Übersicht

Beschreibung

Edoxaban ist ein neuartiges orales Antikoagulans, das in erster Linie zur Reduzierung des Risikos von Schlaganfall und systemischer Embolie bei Patienten mit nicht-valvulärem Vorhofflimmern eingesetzt wird. Es ist auch indiziert zur Behandlung von tiefer Venenthrombose und Lungenembolie nach einer initialen Therapie mit einem parenteralen Antikoagulans .

2. Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Eine der Syntheserouten beinhaltet die folgenden Schritte :

Bildung von Zwischenverbindungen: Die Synthese beginnt mit (1S)-3-Cyclohexen-1-carbonsäure, die eine Reihe von Reaktionen durchläuft, um Zwischenverbindungen zu bilden. Diese Reaktionen umfassen Halogenierung, basenkatalysierte Reaktionen und den Schutz von Aminogruppen.

Ammonolyse und Entschützung: Die Zwischenverbindungen werden dann einer Ammonolyse und Entschützungsreaktionen unterzogen, um das Endprodukt zu bilden.

Carboxylierung und Kondensation: Die letzten Schritte umfassen Carboxylierungs- und Kondensationsreaktionen, um this compound zu erhalten.

Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute, die Reduzierung der Kosten und die Gewährleistung der Stabilität und Qualität des Produkts. Diese Methoden beinhalten oft die Verwendung von Katalysatoren, kontrollierten Reaktionsbedingungen und Reinigungsschritten, um eine hohe Reinheit und konstante Qualität zu erreichen .

Vorbereitungsmethoden

The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :

Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.

Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.

Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield this compound.

Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .

Analyse Chemischer Reaktionen

Edoxaban durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Abbauprodukte, die mit Techniken wie Flüssigchromatographie-Massenspektrometrie (LC-MS) und Kernresonanzspektroskopie (NMR) identifiziert und charakterisiert werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Edoxaban exhibits several key pharmacological properties:

- Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.

- Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.

- Bioavailability : this compound has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .

Atrial Fibrillation

This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:

- ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) this compound were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with this compound compared to warfarin .

- ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of this compound (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .

Venous Thromboembolism

This compound is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:

- Phase III Trials : These trials established this compound as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .

Case Studies

Recent real-world applications of this compound have been documented, particularly in Southeast Asia, where it was introduced more recently:

Advantages Over Traditional Anticoagulants

This compound offers several advantages compared to vitamin K antagonists like warfarin:

- No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, this compound’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.

- Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with this compound compared to warfarin, particularly in high-risk populations .

Wirkmechanismus

Edoxaban exerts its effects by selectively inhibiting factor Xa, a crucial enzyme in the coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This inhibition is both direct and reversible, allowing for precise control over anticoagulation . The molecular targets and pathways involved include the inhibition of thrombin generation and platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Edoxaban gehört zur Klasse der direkten oralen Antikoagulanzien, zu denen auch Apixaban, Rivaroxaban und Dabigatran gehören . Im Vergleich zu diesen Verbindungen hat this compound mehrere einzigartige Eigenschaften:

Einmal tägliche Dosierung: Im Gegensatz zu einigen anderen Antikoagulanzien, die mehrmals täglich verabreicht werden müssen, wird this compound einmal täglich verabreicht, was die Compliance der Patienten verbessert.

Geringeres Risiko für schwere Blutungen: Studien haben gezeigt, dass this compound im Vergleich zu anderen Antikoagulanzien wie Dabigatran und Rivaroxaban mit einem geringeren Risiko für schwere Blutungen verbunden ist.

Weniger Wechselwirkungen mit anderen Medikamenten: This compound hat im Vergleich zu Warfarin weniger Wechselwirkungen mit anderen Medikamenten, was es zu einer sichereren Option für Patienten macht, die mehrere Medikamente einnehmen.

Ähnliche Verbindungen umfassen:

Zusammenfassend lässt sich sagen, dass this compound ein wertvolles Antikoagulans mit einzigartigen Eigenschaften ist, die es für viele Patienten zur bevorzugten Wahl machen. Seine Synthese, chemischen Eigenschaften und breite Anwendungsmöglichkeiten in der Medizin und Forschung unterstreichen seine Bedeutung im Bereich der Antikoagulationstherapie.

Biologische Aktivität

Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:

- Ki Values : this compound has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .

- Inhibition Assays : In human plasma, this compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .

Table 1: Key Pharmacodynamic Parameters of this compound

| Parameter | Value |

|---|---|

| Ki for free FXa | 0.561 nM |

| Ki for prothrombinase | 2.98 nM |

| PT Prolongation | 0.256 μM |

| aPTT Prolongation | 0.508 μM |

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:

- Bioavailability : Approximately 62% .

- Peak Plasma Concentration : Achieved within 1.5 hours post-administration .

- Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .

Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 62% |

| Peak Concentration Time | 1.5 hours |

| Half-Life | 10-14 hours |

Case Study: ELDERCARE-AF Trial

The ELDERCARE-AF trial evaluated the efficacy of low-dose this compound (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:

- Participants : Included frail patients aged ≥80 years.

- Primary Endpoint : Reduction in stroke or systemic embolism.

- Results : this compound significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the this compound group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .

Table 3: Efficacy Outcomes from ELDERCARE-AF Trial

| Group | Stroke/Systemic Embolism Rate (%) | Major Bleeding Rate (%) |

|---|---|---|

| This compound | 1.6 | Higher but not significant |

| Placebo | 3.9 - 10.1 | Lower |

Safety Profile

While this compound is effective in reducing thromboembolic events, it also poses risks for bleeding:

- Major Bleeding Events : Observed more frequently with this compound compared to placebo; however, this difference was not statistically significant .

- Gastrointestinal Bleeding : Notably higher in patients receiving this compound .

Conclusion on Safety

The safety profile indicates that while this compound is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.

Eigenschaften

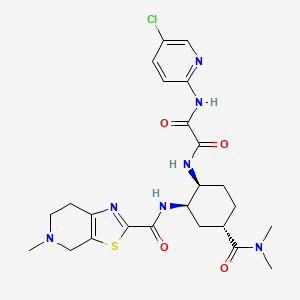

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-JLJPHGGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197398 | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale yellowish-white crystalline powder | |

CAS No. |

480449-70-5 | |

| Record name | Edoxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.